molecular formula C6H9N3OS B2612186 N,N,4-trimethyl-1,2,3-thiadiazole-5-carboxamide CAS No. 69636-11-9

N,N,4-trimethyl-1,2,3-thiadiazole-5-carboxamide

Cat. No. B2612186
CAS RN: 69636-11-9
M. Wt: 171.22
InChI Key: ZNADJCXSRLQLRF-UHFFFAOYSA-N
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Description

“N,N,4-trimethyl-1,2,3-thiadiazole-5-carboxamide” is a chemical compound with the molecular formula C6H9N3OS and an average mass of 171.220 Da . It is also known as an immunosuppressive compound that potently inhibits both Ca2+ influx and interleukin-2 (IL-2) production in lymphocytes .


Synthesis Analysis

A novel series of 1,3,4-thiadiazoles were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido- [4,5- d ]pyrimidine-2,4 (1 H ,3 H )-diones in the presence of triethylamine .


Molecular Structure Analysis

The molecular structure of “N,N,4-trimethyl-1,2,3-thiadiazole-5-carboxamide” can be represented by the InChI code: 1S/C6H9N3OS/c1-4-5 (11-8-7-4)6 (10)9 (2)3/h1-3H3 .

Scientific Research Applications

Fungicidal Activity

N,N,4-trimethyl-1,2,3-thiadiazole-5-carboxamide and its derivatives have been researched for their fungicidal properties. Tang Zi-lon (2015) synthesized several thiadiazole carboxamides, including variants of N,N,4-trimethyl-1,2,3-thiadiazole-5-carboxamide, and found them to exhibit moderate fungicidal activity against various fungi. The study noted that compounds with an alkyl group on the 1,3,4-thiadiazolyl ring exhibited higher activity than those with an aryl group (Tang Zi-lon, 2015).

Antitumor Drug Synthesis

The compound has also been utilized in the synthesis of antitumor drugs. In 1997, Wang et al. explored the interaction of 5-aminoimidazole-4-carboxamide with alkyl isocyanates, which leads to compounds including temozolomide, a drug used in cancer treatment. Although the study primarily focused on temozolomide and not specifically on N,N,4-trimethyl-1,2,3-thiadiazole-5-carboxamide, it demonstrates the broader chemical class's relevance in drug synthesis (Wang et al., 1997).

Pharmaceutical Chemistry

In pharmaceutical chemistry, various derivatives of N,N,4-trimethyl-1,2,3-thiadiazole-5-carboxamide have been synthesized for potential therapeutic applications. For instance, research by Yu et al. (2022) synthesized novel thiochroman-4-one derivatives incorporating carboxamide and 1, 3, 4-thiadiazole thioether moieties, exhibiting promising antibacterial and antifungal activities (Yu et al., 2022).

Solid-Phase Parallel Synthesis

The compound has been employed in solid-phase parallel synthesis. Ryu et al. (2009) described a method for the synthesis of 5-amino- and 5-amido-1,2,4-thiadiazoles using cyclization reactions of carboxamidine thiourea, a process relevant for producing various functionalized thiadiazoles (Ryu et al., 2009).

Anti-Inflammatory Activity

Research into 1,3,4-thiadiazoles, a class to which N,N,4-trimethyl-1,2,3-thiadiazole-5-carboxamide belongs, has shown potential anti-inflammatory properties. Maddila et al. (2016) synthesized a series of 1,3,4-thiadiazole derivatives, demonstrating significant anti-inflammatory activity in their study (Maddila et al., 2016).

Mechanism of Action

“N,N,4-trimethyl-1,2,3-thiadiazole-5-carboxamide” acts as an immunosuppressive compound that potently inhibits both Ca2+ influx and interleukin-2 (IL-2) production in lymphocytes .

properties

IUPAC Name

N,N,4-trimethylthiadiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3OS/c1-4-5(11-8-7-4)6(10)9(2)3/h1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNADJCXSRLQLRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N,4-trimethyl-1,2,3-thiadiazole-5-carboxamide

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